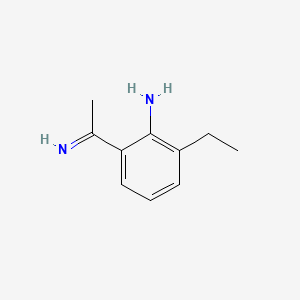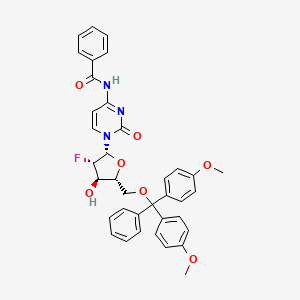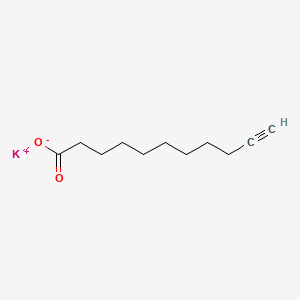![molecular formula C22H34N8Ni B584121 [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel CAS No. 7233-42-3](/img/structure/B584121.png)
[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its high perplexity. The presence of both aminoethylamino and ethyliminomethyl groups likely contribute to its unique properties.Chemical Reactions Analysis
A computational study shows that 2-(2-aminoethylamino)ethanol (AEEA), a related compound, has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by the primary amine and desorb CO2 by the secondary amine in AEEA . This suggests that “[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel” may also have interesting chemical reactivity.Scientific Research Applications
Catalysis and Polymerization
Nickel complexes have been actively researched for their catalytic properties, especially in polymerization reactions. For instance, nickel(II) complexes with Schiff bases have been studied for ethylene polymerization, highlighting the influence of ligand structures on the catalytic activity and the properties of the resulting polyethylene. The synthesis and characterization of these complexes demonstrate their potential as catalysts for producing polyethylene with varying molecular weights and branching densities, indicating the crucial role of nickel complexes in advancing polymer chemistry (Weberski et al., 2012).
Supramolecular Chemistry
Nickel complexes with Schiff base ligands exhibit unique structural features that are of interest in supramolecular chemistry. Research has shown the synthesis and characterization of nickel(II) complexes, which form intricate structures through hydrogen bonding and other non-covalent interactions. These structures are not only fascinating from a chemical standpoint but also open up possibilities for creating new materials with specific functions, including magnetic and electrochemical properties (Usman et al., 2003).
Analytical Chemistry
In the field of analytical chemistry, nickel complexes with Schiff bases have been developed as selective sensors for detecting nickel ions. These sensors, based on PVC membranes incorporating nickel chelates, show high sensitivity and specificity towards nickel ions, making them valuable tools for the determination of nickel in various samples. The performance of these sensors, including their linear response range and stability, demonstrates the potential of nickel complexes in environmental monitoring and industrial process control (Gupta et al., 2008).
Material Science
Nickel complexes are also significant in material science, particularly in the development of heterogeneous catalysts for olefin oligomerization. By anchoring β-diimine ligands with nickel onto mesoporous supports, researchers have created catalysts that exhibit notable activity in ethylene and propylene oligomerization. These studies not only provide insights into the mechanisms of catalysis but also pave the way for the development of more efficient and sustainable catalytic processes (Rossetto et al., 2015).
Environmental Chemistry
The application of nickel complexes extends to environmental chemistry, where they are explored for their superoxide dismutase (SOD) activity. Nickel(II) complexes, through their interaction with superoxide radicals, can mimic the activity of SOD enzymes, offering potential therapeutic benefits and applications in oxidative stress management (Patel et al., 2007).
Properties
IUPAC Name |
[2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide;nickel(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17N4.Ni/c2*12-5-6-14-7-8-15-9-10-3-1-2-4-11(10)13;/h2*1-4,9,13-14H,5-8,12H2;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSFDGNEZFZZIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCNCCN)[NH-].C1=CC=C(C(=C1)C=NCCNCCN)[NH-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334051 |
Source


|
| Record name | [2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7233-42-3 |
Source


|
| Record name | [2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Uridine-[5',5'-D2]](/img/structure/B584041.png)





![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![L-[1-13C]xylose](/img/structure/B584054.png)
![D-[2-13C]xylose](/img/structure/B584055.png)

